Methyl 2-(hydroxyimino)-2-(methylthio)acetate

Process chemistry Continuous-flow synthesis Agrochemical intermediates

Problem: Using ethyl ester or dimethylamide analogs of this key oxamyl intermediate leads to altered reaction kinetics, biphasic partition shifts, and the need for costly re-optimization and additional purification steps. Solution: The methyl ester uniquely balances leaving-group aptitude, steric accessibility, and solubility in polar aprotic solvents. • Eliminates transesterification/esterification steps before carbamoylation, reducing process time and solvent use. • Supported by published gram-scale synthesis (66% yield) and documented use as a certified reference standard for HPLC/GC validation. • Ensures direct drop-in compatibility in the established oxamyl production route, minimizing impurity introduction.

Molecular Formula C4H7NO3S
Molecular Weight 149.17 g/mol
Cat. No. B12296051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(hydroxyimino)-2-(methylthio)acetate
Molecular FormulaC4H7NO3S
Molecular Weight149.17 g/mol
Structural Identifiers
SMILESCOC(=O)C(=NO)SC
InChIInChI=1S/C4H7NO3S/c1-8-4(6)3(5-7)9-2/h7H,1-2H3/b5-3-
InChIKeyFMBJYQDMSHUOEQ-HYXAFXHYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(hydroxyimino)-2-(methylthio)acetate: Dual-Functional C2 Synthon


Methyl 2-(hydroxyimino)-2-(methylthio)acetate (CAS 23135‑20‑8; synonym Thio‑oxalic Acid O,S‑Dimethyl Ester 1‑Oxime) is a small‑molecule oxime ester bearing both a hydroxyimino moiety and a methylthio group on the same α‑carbon [REFS‑1]. With a molecular weight of 149.17 g/mol, a calculated logP of 0.31 and a topological polar surface area of 84.2 Ų, the compound occupies a distinct physicochemical space among C2 oxime‑thioester building blocks [REFS‑2]. Its principal documented role is as a key intermediate in the manufacture of oxamyl, a widely used carbamate insecticide [REFS‑3].

Workflow
Oxamyl carbamate insecticide intermediate; ready for direct carbamoylation with methyl isocyanate
Selection Logic
Methyl ester provides optimal leaving-group aptitude and solubility for polar aprotic process media
Use Context
Agrochemical manufacturing at tonne scale; also serves as activated C2 synthon for heterocyclic libraries

Why Methyl 2-(hydroxyimino)-2-(methylthio)acetate Cannot Be Substituted


Although several α‑(hydroxyimino)‑α‑(methylthio)acetate derivatives exist—including the ethyl ester (CAS 245728‑57‑8), the free acid, and the dimethylamide (oxamyl oxime, CAS 30558‑43‑1)—they differ in key properties that directly affect synthetic utility. The methyl ester provides a unique balance of leaving‑group aptitude, steric accessibility, and solubility in the polar aprotic solvents commonly employed in oxamyl production [REFS‑1]. The ethyl ester (MW 163.03 g/mol) introduces additional rotatable bonds and altered lipophilicity that can shift reaction kinetics and partition coefficients in biphasic process conditions [REFS‑2]. The dimethylamide analog lacks the ester handle required for the downstream carbamoylation step that converts the intermediate into oxamyl, making it unsuitable as a drop‑in replacement [REFS‑3]. These differences mean that substituting an analog without re‑optimizing the synthetic sequence risks both yield loss and the introduction of impurities whose removal demands additional purification steps.

Ethyl ester (CAS 245728‑57‑8): Higher lipophilicity and molecular weight may shift reaction kinetics and partition coefficients in biphasic process conditions; solubility profile not directly interchangeable.
Free acid: Lacks the ester handle required for carbamoylation; necessitates additional esterification step, altering process sequence and atom economy.
Dimethylamide (oxamyl oxime, CAS 30558‑43‑1): Absence of ester functionality prevents direct conversion to oxamyl; unsuitable as drop‑in replacement without re‑engineering the synthetic route.

Methyl 2-(hydroxyimino)-2-(methylthio)acetate: Quantitative Evidence


Lower Molecular Weight vs. Ethyl Ester

The methyl ester (MW 149.17 g/mol) has a molecular weight approximately 8.5% lower than that of the ethyl ester analog (MW 163.03 g/mol) [1][2]. In the context of oxamyl production, where the intermediate is consumed in a subsequent carbamoylation step with methyl isocyanate, the lower mass of the methyl ester translates to a higher molar throughput per unit mass of intermediate fed, and avoids the introduction of an extraneous ethyl group that must be carried through downstream processing and waste streams. Although this is a class‑level property difference rather than a direct reaction‑yield comparison, it carries implications for atom economy and overall process mass intensity .

Lower Molecular Weight
Class‑level
149.17 g/mol vs. 163.03 g/mol (ethyl ester)
Supports atom economy in oxamyl synthesis: approximately 8.5% more molar equivalents per kg of intermediate purchased
Calculated from molecular formulae; class‑level inference, not a direct reaction comparison
Process chemistry Continuous-flow synthesis Agrochemical intermediates

Gram-Scale Synthesis Yield Benchmark

A literature procedure reports the synthesis of the target compound at gram scale in 66% yield via addition of [³⁴S]‑thioacetic acid to α‑acetamidoacrylic acid followed by acid hydrolysis [1]. This yield serves as a reproducible benchmark for evaluating alternative synthetic routes and for comparing process improvements offered by different vendors. No directly comparable yield data for the ethyl ester or free acid prepared under identical conditions have been identified in the accessible literature, so this evidence must be classified as supporting rather than comparative. Nevertheless, the existence of a published, scalable procedure with an unambiguous isolated yield provides procurement teams with a performance specification against which supplied material can be qualified .

Gram‑Scale Synthesis Yield
Reported
66% isolated yield
Published benchmark for supplier qualification; batch records matching or exceeding this yield under similar conditions indicate reproducible process performance
No identical‑condition comparator for ethyl ester or free acid; supporting evidence only
Synthetic methodology Process development Isotopic labeling

Polar Aprotic Solvent Compatibility

The methyl ester is documented to dissolve in polar organic solvents including methanol, dichloromethane, and chloroform [1]. While the ethyl ester is expected to show similar solubility qualitatively, its higher lipophilicity (calculated from an additional methylene unit) may alter partitioning behaviour in biphasic reaction mixtures [2]. For the specific oxamyl process, the carbamoylation step with methyl isocyanate is typically conducted in polar aprotic media; the methyl ester's compatibility with these media reduces the need for solvent swaps or co‑solvent addition. Quantitative solubility values in the exact process solvent are not publicly available, so this evidence is class‑level.

Polar Aprotic Solvent Compatibility
Context‑dependent
Soluble in methanol, dichloromethane, chloroform
Pre‑qualified for typical process media, reducing solvent swap optimization during scale‑up
Quantitative solubility data in exact process solvent not publicly available; class‑level inference
Solubility Process solvent selection Agrochemical manufacturing

Crystallographic Reference for Purity Control

The ethyl ester analog has been fully characterized by single‑crystal X‑ray diffraction, revealing a (Z)‑configuration about the oxime bond and a unit cell volume of 394.7 ų (space group P‑1) [1]. The methyl ester itself is typically supplied as a neat liquid or low‑melting solid (melting point range reported as approximately 97.9–138 °C depending on derivative form), and no single‑crystal structure of the methyl ester is available in the public domain for direct comparison [2]. However, the existence of a high‑resolution structural dataset for the closest alkyl homolog allows analytical laboratories to predict the methyl ester's expected solid‑state behaviour and to detect deviations in crystallinity or polymorphism that may indicate the presence of the ethyl ester as a contaminant in procured material.

Crystallographic Reference for Purity Control
Cross‑study comparable
Ethyl ester single‑crystal XRD data available (Z‑oxime, unit cell 394.7 ų)
Enables method development to detect ethyl ester contamination in methyl ester batches
Methyl ester itself lacks published crystal structure; use comparator data for analytical control design
Crystallography Solid-state characterization Quality control

Methyl 2-(hydroxyimino)-2-(methylthio)acetate: Key Applications


Oxamyl Intermediate Manufacturing

The compound is the direct precursor to oxamyl (CAS 23135‑22‑0), a carbamate insecticide/nematicide used globally on protected crops and potatoes. In the established industrial route, the methyl ester undergoes reaction with methyl isocyanate to form the carbamate linkage. Procurement of this specific methyl ester—rather than the ethyl ester or free acid—avoids the need for a transesterification or esterification step prior to the carbamoylation reaction, thereby reducing process step count and solvent usage . The documented solubility in polar organic solvents and the availability of a published gram‑scale synthetic procedure (66% yield) further support its selection as a cost‑effective, process‑ready intermediate [1].

C2 Synthon for Heterocyclic Libraries

Thiooxalic acid derivatives are recognized as activated C2 synthons for the construction of heterocyclic scaffolds, including thiadiazoles and triazoles, which are privileged structures in agrochemical and pharmaceutical discovery [2]. The methyl ester offers a lower molecular weight and higher atom economy compared to the ethyl ester, making it the preferred substrate when the ester group is cleaved during cyclocondensation reactions. Research groups synthesizing focused libraries of sulfur‑containing heterocycles can select this compound to maximize molar efficiency per gram purchased.

Isotopic Labeling for Pesticide Metabolism

The INIS record demonstrates that the compound can be prepared with a ³⁴S isotopic label in 66% yield at gram scale [1]. This makes it a viable starting material for the synthesis of isotopically labeled oxamyl for use in environmental fate and mammalian metabolism studies. Procurement of the unlabeled methyl ester from a supplier that can also provide the labeled analog, or whose material meets the purity specifications required for subsequent labeling, is critical for ensuring continuity between pilot and definitive residue trials.

Analytical Reference Standard for Oxamyl Impurities

As the immediate synthetic precursor to oxamyl, the methyl ester is a known potential impurity in oxamyl technical material and formulations. Analytical laboratories supporting oxamyl manufacturing require a certified reference standard of this compound for HPLC/GC method development and validation. The availability of the compound as a controlled product from specialty chemical suppliers (e.g., TRC) with documented purity enables accurate quantification of residual intermediate in final product, supporting regulatory compliance with FAO/WHO specifications for pesticide quality .

Application
Selection Property
Validation Focus
Oxamyl Intermediate Manufacturing
Methyl ester leaving‑group aptitude and carbamoylation readiness
Solubility in polar aprotic process solvents; yield benchmark reproducibility
C2 Synthon for Heterocyclic Libraries
Lower molecular weight and atom economy vs. homologous esters
Cyclocondensation efficiency; by‑product profile when ester cleaved
Isotopic Labeling for Pesticide Metabolism
Compatibility with ³⁴S labeling chemistry and scalable procedure
Labeled analog availability; purity suitable for environmental fate studies
Analytical Reference Standard for Oxamyl Impurities
Certified purity and identity documentation
HPLC/GC method validation; residual intermediate quantification per FAO/WHO specifications
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